

# Application Note: Quantification of Ocedurenone in Human Plasma via LC-MS/MS

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## **Abstract**

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Ocedurenone** (KBP-5074) in human plasma. **Ocedurenone** is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) in development for treating uncontrolled hypertension in patients with advanced chronic kidney disease.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic (PK) and drug-drug interaction (DDI) studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring efficiency and high recovery.[3][4] This method is validated over a clinically relevant concentration range and is suitable for high-throughput analysis in a research setting.

# Introduction

**Ocedurenone** is a third-generation, non-steroidal MRA with a unique pharmacokinetic profile, including a long half-life and high affinity for the mineralocorticoid receptor (MR).[5] By selectively blocking the MR, **Ocedurenone** mitigates the effects of aldosterone, which plays a key role in regulating blood pressure and fluid balance. Unlike older, steroidal MRAs, non-steroidal agents like **Ocedurenone** are associated with a lower risk of hyperkalemia.

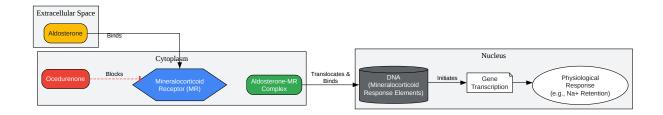
To support clinical development, a reliable bioanalytical method is required to measure **Ocedurenone** concentrations in plasma. LC-MS/MS is the preferred technique for small



molecule quantification in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of **Ocedurenone** in human plasma.

# **Mechanism of Action Signaling Pathway**

**Ocedurenone** exerts its therapeutic effect by competitively blocking the mineralocorticoid receptor. This prevents aldosterone from binding and initiating the downstream signaling cascade that leads to sodium and water retention and potassium excretion. The diagram below illustrates this mechanism.



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Caption: Mechanism of Action of Ocedurenone as a Mineralocorticoid Receptor Antagonist.

# **Experimental Protocol**

This protocol is based on a validated method using protein precipitation for sample extraction followed by HPLC-MS analysis.

## **Materials and Reagents**

- Analytes: Ocedurenone reference standard, Internal Standard (IS), KBP-5314.
- Plasma: K2EDTA human plasma.
- Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade or higher.
- Reagents: Formic acid, ACS grade or higher.



• Equipment: Centrifuge, 96-well plates, analytical balance, vortex mixer.

### Instrumentation

- LC System: Shimadzu 20 Series HPLC System or equivalent.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

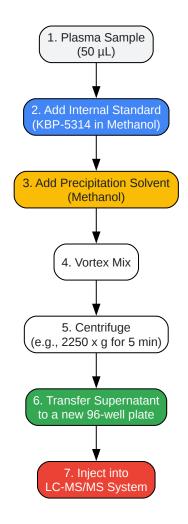
# **Preparation of Standards and QC Samples**

- Stock Solutions: Prepare primary stock solutions of Ocedurenone and the internal standard (KBP-5314) in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the **Ocedurenone** stock solution in 50:50
  ACN:Water to create working solutions for calibration curve (CC) standards.
- Calibration Standards & Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical validated range is 0.1 to 100 ng/mL.

# **Sample Preparation Protocol**

The protein precipitation method is a common, efficient technique for cleaning up plasma samples before LC-MS analysis.





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**Caption:** Workflow for **Ocedurenone** plasma sample preparation via protein precipitation.

#### **Detailed Steps:**

- Aliquot 50.0 μL of plasma sample, calibration standard, or QC into a 96-well plate.
- Add methanol containing the internal standard (KBP-5314) to each well.
- Vortex mix the plate thoroughly to ensure complete protein precipitation.
- Centrifuge the plate at approximately 2250 x g for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new 96-well plate.



• The plate is now ready for injection into the LC-MS/MS system.

## **LC-MS/MS Method Parameters**

The following tables summarize the instrumental conditions for the analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

Parameter	Setting
LC System	Shimadzu 20 Series or equivalent
Column	C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 - 0.6 mL/min
Gradient	Isocratic or Gradient (To be optimized)
Injection Volume	5 - 10 μL
Column Temp.	40 °C

| Run Time | ~2-4 minutes |

Table 2: Mass Spectrometry Conditions



Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temp.	To be optimized (e.g., 500 °C)
MRM Transitions	To be determined by infusing pure compound
- Ocedurenone	Q1/Q3 (Analyte specific)
- IS (KBP-5314)	Q1/Q3 (IS specific)
Collision Energy (CE)	To be optimized for each transition

| Declustering Potential (DP)| To be optimized for each transition |

## **Method Validation and Performance**

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below based on published data for **Ocedurenone**.

Table 3: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	0.11 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	0.11 ng/mL
Quality Control Levels (ng/mL)	0.300, 3.50, 40.0, 80.0
Intra- & Inter-day Precision (%CV)	< 15%
Intra- & Inter-day Accuracy (%Bias)	Within ±15%
Sample Volume	50.0 μL

| Anticoagulant | K2EDTA |

# Conclusion



The described LC-MS/MS method provides a sensitive, specific, and reliable means for quantifying **Ocedurenone** in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic assessments and other studies during drug development. The method demonstrates excellent performance across a clinically relevant concentration range.

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## References

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